Benzyl carbamohydrazonothioate
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Overview
Description
Benzyl carbamohydrazonothioate is an organic compound that belongs to the class of thiosemicarbazones. These compounds are known for their versatile coordination chemistry and potential biological activities. This compound has been studied for its ability to form stable complexes with various metal ions, making it a subject of interest in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamohydrazonothioate typically involves the reaction of benzyl chloride with thiosemicarbazide in the presence of a base. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve benzyl chloride and thiosemicarbazide in ethanol.
- Add a base such as sodium hydroxide to the mixture.
- Reflux the mixture for about 1 hour at approximately 80°C.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamohydrazonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form this compound derivatives.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety into other functional groups.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is commonly used for benzylic oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the benzyl position
Major Products Formed
Oxidation: this compound derivatives with carboxyl or aldehyde groups.
Reduction: Reduced thiosemicarbazone derivatives.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Benzyl carbamohydrazonothioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of benzyl carbamohydrazonothioate involves its ability to chelate metal ions through its thiosemicarbazone moiety. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: A precursor in the synthesis of benzyl carbamohydrazonothioate.
Thiosemicarbazide: Another precursor used in the synthesis.
Benzyl alcohol: A related compound with similar benzylic chemistry
Uniqueness
This compound is unique due to its thiosemicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities set it apart from other benzyl derivatives .
Properties
CAS No. |
57216-15-6 |
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Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
benzyl N'-aminocarbamimidothioate |
InChI |
InChI=1S/C8H11N3S/c9-8(11-10)12-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,11) |
InChI Key |
ZYXQNVLSPICEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NN)N |
Origin of Product |
United States |
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